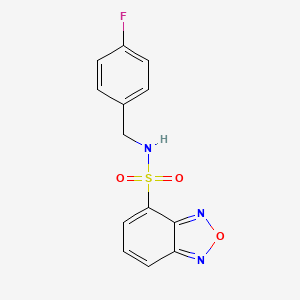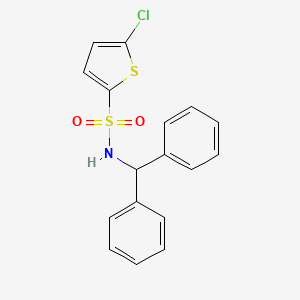![molecular formula C19H19ClN4S B4285682 N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285682.png)
N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea
概要
説明
N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea is complex and involves multiple pathways. It works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. It also interacts with specific receptors and ion channels, resulting in the modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea exhibits various biochemical and physiological effects, including:
1. Inhibition of Cell Proliferation: This compound inhibits the growth and proliferation of cancer cells, resulting in the suppression of tumor growth.
2. Induction of Apoptosis: It promotes apoptosis, a process of programmed cell death, in cancer cells, resulting in their elimination.
3. Modulation of Immune Response: N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea modulates the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
The advantages and limitations of using N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea for lab experiments are as follows:
Advantages:
1. Exhibits Significant
生物活性
This compound exhibits significant biological activity against various types of cancer cells and microorganisms, making it an ideal candidate for lab experiments.
2. Low Toxicity: N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea exhibits low toxicity, making it safe for use in lab experiments.
Limitations:
1. Limited Solubility: This compound has limited solubility in water, which may limit its use in certain lab experiments.
2. Cost: The cost of synthesizing N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea may be high, which may limit its use in certain lab experiments.
将来の方向性
There are several potential future directions for the research on N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea, including:
1. Development of Novel Anticancer Agents: This compound can serve as a lead compound for the development of novel anticancer agents with improved efficacy and reduced toxicity.
2. Identification of New Targets: The identification of new targets for this compound can lead to the development of new therapies for various diseases.
3. Formulation Development: The development of new formulations of N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea can improve its solubility and bioavailability, making it more effective for various applications.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound with significant potential for various applications in science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, including the development of novel anticancer agents and the identification of new targets for various diseases.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea has been studied extensively for its potential applications in various fields of science. Some of the notable applications include:
1. Anticancer Activity: Studies have shown that this compound exhibits significant anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis.
2. Antimicrobial Activity: N-(5-chloro-2-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea has also been shown to exhibit significant antimicrobial activity against various pathogenic microorganisms, including bacteria and fungi. It works by disrupting the cell membrane and inhibiting the growth and survival of microorganisms.
3. Anti-inflammatory Activity: This compound has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has potential applications in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4S/c1-13-3-6-15(7-4-13)12-24-10-9-18(23-24)22-19(25)21-17-11-16(20)8-5-14(17)2/h3-11H,12H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKACNCDAJCVXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-3-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-cyclopropyl-1-piperazinecarbothioamide](/img/structure/B4285600.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285602.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4285604.png)
![N-(2,4-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285611.png)

![4-methoxy-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4285631.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4285649.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4285654.png)

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4285663.png)
![N-(2,3-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285670.png)
![N-(2,5-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285676.png)
![N-(2-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285691.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-methylphenyl)thiourea](/img/structure/B4285701.png)